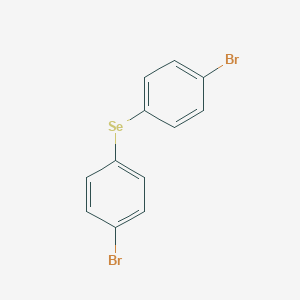

Bis(4-bromophenyl) selenide

概要

説明

Bis(4-bromophenyl) selenide: is an organoselenium compound with the molecular formula C12H8Br2Se It is characterized by the presence of two bromophenyl groups attached to a selenium atom

準備方法

Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl) selenide can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyl magnesium bromide with selenium dioxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

化学反応の分析

Types of Reactions: Bis(4-bromophenyl) selenide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to selenides with lower oxidation states.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Selenoxides and selenones.

Reduction: Lower oxidation state selenides.

Substitution: Various substituted selenides depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic molecules. Its reactivity allows for the formation of diverse derivatives through methods such as cross-coupling reactions. For instance, it has been utilized to synthesize triarylamine-based dyes, which are important in dye-sensitized solar cells (DSSCs). One notable precursor synthesized from bis(4-bromophenyl) selenide is 4-(bis(4-bromophenyl)amino)benzoic acid, which can be further converted into functional dyes with significant potential in photovoltaic applications .

Synthesis Pathways

- Cross-Coupling Reactions : this compound can participate in various cross-coupling reactions, leading to the formation of complex organic structures.

- Dye Synthesis : The compound is a precursor for synthesizing triarylamine-based dyes, enhancing solar cell efficiency .

Materials Science

In materials science, this compound's properties contribute to the development of advanced materials. Its unique electronic characteristics make it suitable for applications in organic electronics and optoelectronics. Research indicates that organoselenium compounds like this compound can enhance the performance of materials used in electronic devices due to their semiconducting properties .

Biological Applications

Emerging studies suggest that this compound may interact with biological systems, influencing oxidative stress responses and gene expression related to detoxification processes. Organoselenium compounds have shown potential in pharmacological applications, including:

- Antioxidant Activity : They may help mitigate oxidative stress within cells.

- Antimicrobial Properties : Preliminary findings indicate potential antibacterial effects against various pathogens .

Case Studies

- Inhibition Studies : Research on organoselenium compounds has demonstrated their potential to inhibit key enzymes related to diseases such as cancer and infections. For example, studies have explored their efficacy against SARS-CoV-2 main protease, highlighting their role in developing antiviral agents .

- Antiproliferative Effects : Compounds derived from this compound have shown cytotoxicity against cancer cell lines, suggesting their utility in cancer therapy .

作用機序

The mechanism of action of bis(4-bromophenyl) selenide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate redox processes and interact with protein kinase C and A signaling pathways. The compound’s antinociceptive and anti-inflammatory effects are mediated through its interaction with glutamatergic, prostaglandin E2, serotonergic (5-HT2a and 5-HT3), and histamine H2 receptors .

類似化合物との比較

- Bis(4-methoxyphenyl) selenide

- Bis(4-chlorophenyl) selenide

- Bis(4-fluorophenyl) selenide

Comparison: Bis(4-bromophenyl) selenide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to bis(4-methoxyphenyl) selenide, it may exhibit different electronic properties and reactivity patterns. The presence of bromine atoms also makes it more suitable for certain substitution reactions compared to its chlorinated or fluorinated counterparts .

生物活性

Bis(4-bromophenyl) selenide, a compound featuring selenium in its structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its two 4-bromophenyl groups attached to a selenium atom. The presence of bromine atoms enhances the compound's lipophilicity and biological activity. The molecular formula is , with a molecular weight of 343.06 g/mol.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related selenium compounds. The following table summarizes key findings from various research efforts:

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells. The mechanism involves mitochondrial dysfunction, leading to the release of cytochrome c and activation of caspases, which are crucial for the apoptotic process .

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest, particularly in the S phase, thereby inhibiting cancer cell proliferation . This effect is mediated by alterations in cyclin-dependent kinase (CDK) activity.

- Reactive Oxygen Species (ROS) Generation : this compound contributes to increased ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancer cells . This mechanism is particularly relevant in the context of chemotherapeutic resistance.

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits significant antioxidant activity. Selenium-containing compounds are known for their ability to scavenge free radicals and reduce oxidative stress . This property may contribute to their protective effects against cellular damage and inflammation.

Case Studies

- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth in xenograft models by inducing apoptosis and inhibiting tumor angiogenesis . These findings support its potential as a therapeutic agent in cancer treatment.

- Combination Therapy : Recent studies suggest that combining this compound with conventional chemotherapeutic agents enhances the overall efficacy of treatment by overcoming drug resistance mechanisms . This synergistic effect opens avenues for more effective cancer therapies.

特性

IUPAC Name |

1-bromo-4-(4-bromophenyl)selanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDHAGXJXBHQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Se]C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。